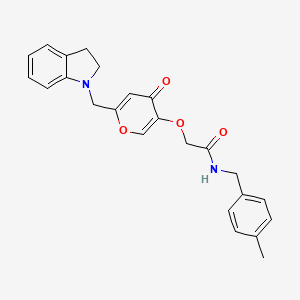
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide' involves the reaction of 4-methylbenzylamine with 2-bromoacetyl bromide to form N-(4-methylbenzyl)-2-bromoacetamide. This intermediate is then reacted with 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid to form the desired compound.
Starting Materials
4-methylbenzylamine, 2-bromoacetyl bromide, 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid
Reaction
Step 1: React 4-methylbenzylamine with 2-bromoacetyl bromide in the presence of a base such as triethylamine to form N-(4-methylbenzyl)-2-bromoacetamide., Step 2: React N-(4-methylbenzyl)-2-bromoacetamide with 6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide.
作用机制
The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific target proteins, thereby regulating their activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups and inhibiting their activity.
生化和生理效应
The biochemical and physiological effects of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide depend on the specific protein kinase that it inhibits. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases that are overexpressed, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide in lab experiments is its high potency and specificity for protein kinases. This compound has been optimized to yield high purity and high-quality product suitable for scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is the investigation of its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases. Another direction is the development of new analogs of this compound with improved potency and specificity for specific protein kinases. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic efficacy.
科学研究应用
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of various protein kinases that are overexpressed in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In addition, this compound has also been investigated for its potential applications in other areas of research, such as neuroscience, immunology, and infectious diseases.
属性
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-6-8-18(9-7-17)13-25-24(28)16-30-23-15-29-20(12-22(23)27)14-26-11-10-19-4-2-3-5-21(19)26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQFUZJERNQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-methylbenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

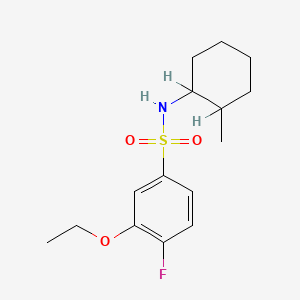
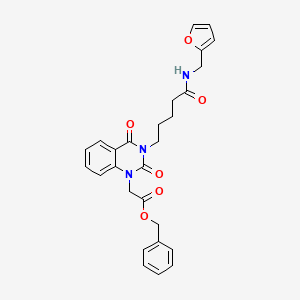
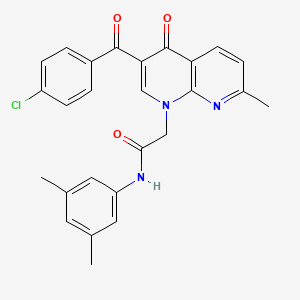
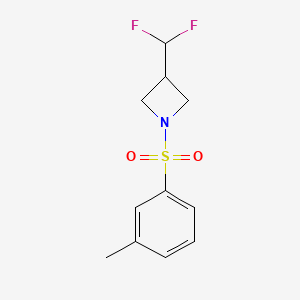
![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)
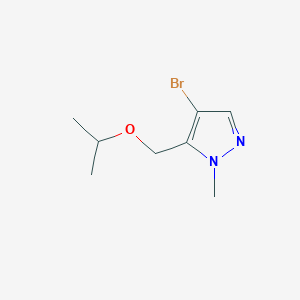
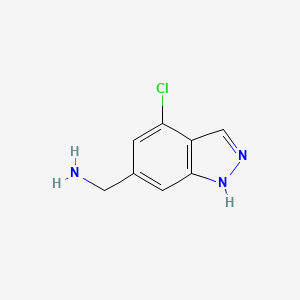
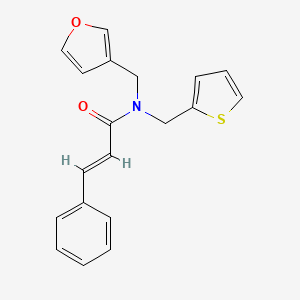
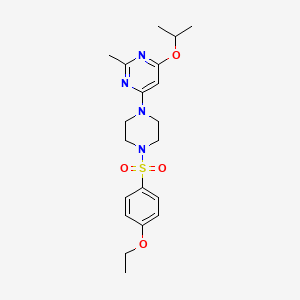
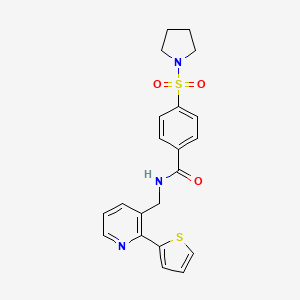
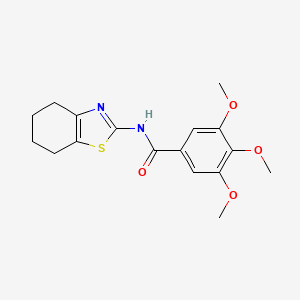
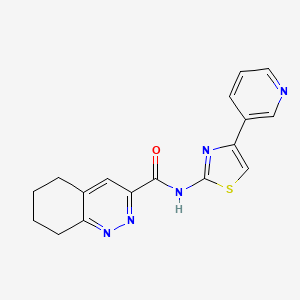
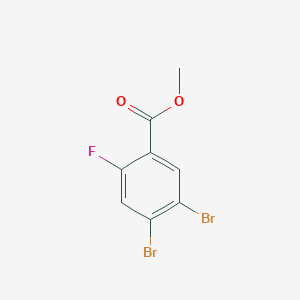
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)